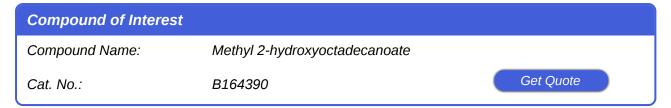


Application Notes and Protocols for Methyl 2hydroxyoctadecanoate as a Chemical Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate is a hydroxylated fatty acid methyl ester (FAME) that serves as a crucial chemical standard in various analytical applications, particularly within the fields of lipidomics, metabolic research, and drug development. Its well-defined chemical structure and physical properties allow for accurate identification and quantification of related compounds in complex biological matrices. These application notes provide detailed protocols for the use of **Methyl 2-hydroxyoctadecanoate** as a standard in gas chromatography-mass spectrometry (GC-MS) analysis, a common technique for the profiling of fatty acids.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **Methyl 2-hydroxyoctadecanoate** is essential for its proper handling, storage, and application as a chemical standard.



| Property | Value | Reference |
|-------------------|---|-----------|
| Synonyms | Methyl 2-hydroxystearate, Methyl DL-2- hydroxyoctadecanoate | [1] |
| CAS Number | 2420-35-1 | [1] |
| Molecular Formula | С19Н38О3 | [1] |
| Molecular Weight | 314.5 g/mol | [1] |
| Physical State | Solid | Larodan |
| Purity | Typically >98% | Larodan |
| Storage | Freezer (-20°C) | Larodan |

Application: Internal Standard for GC-MS Analysis of Fatty Acid Methyl Esters

Methyl 2-hydroxyoctadecanoate is ideally suited for use as an internal standard in GC-MS-based lipidomics. Its structural similarity to endogenous fatty acid methyl esters, coupled with its distinct mass, allows for reliable quantification while correcting for variations in sample preparation and instrument response.

Experimental Protocol: Lipid Extraction and Derivatization

A robust and reproducible lipidomics workflow begins with efficient extraction and derivatization of lipids from the biological sample.[2]

Materials:

- Biological sample (e.g., plasma, tissue homogenate, cell pellet)
- Methyl 2-hydroxyoctadecanoate internal standard solution (1 mg/mL in methanol)
- Chloroform:Methanol (2:1, v/v)



- 0.9% NaCl solution
- Anhydrous sodium sulfate
- 2M KOH in methanol
- 14% Boron trifluoride (BF₃) in methanol
- Hexane
- Saturated NaCl solution

Procedure:

- Sample Preparation: To a known amount of sample (e.g., 100 μL plasma), add a precise volume of the **Methyl 2-hydroxyoctadecanoate** internal standard solution.
- · Lipid Extraction (Folch Method):
 - Add 20 volumes of chloroform:methanol (2:1) to the sample.
 - Vortex thoroughly for 2 minutes.
 - Add 0.2 volumes of 0.9% NaCl solution and vortex again.
 - Centrifuge at 2000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.
 - Dry the organic phase under a stream of nitrogen.
- Derivatization to Fatty Acid Methyl Esters (FAMEs):
 - To the dried lipid extract, add 1 mL of 2M methanolic KOH.
 - Incubate at 55°C for 15 minutes with occasional vortexing.
 - Add 2 mL of 14% BF₃ in methanol.



- Incubate at 55°C for another 15 minutes.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex vigorously.
- Centrifuge at 2000 x g for 5 minutes.
- Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis Protocol

The following is a general GC-MS protocol for the analysis of FAMEs. Instrument conditions should be optimized for the specific column and mass spectrometer used.

| Parameter | Recommended Setting |
|--------------------------|--|
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 μm film thickness) or similar polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 μL |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min |
| MS Transfer Line Temp | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |

Data Analysis and Quantification



Identification: The identification of **Methyl 2-hydroxyoctadecanoate** and other FAMEs is based on their retention times and mass spectra. The mass spectrum of **Methyl 2-hydroxyoctadecanoate** will exhibit a characteristic molecular ion peak and fragmentation pattern. While a specific mass spectrum for the underivatized form is not readily available in the provided search results, for its TMS derivative, the molecular weight is 386.6843 g/mol .[3] The fragmentation of FAMEs typically involves McLafferty rearrangements and cleavage of C-C bonds.[4][5]

Quantification: A calibration curve should be prepared using a series of known concentrations of a standard FAME mix. The concentration of endogenous fatty acids is determined by comparing the peak area ratio of the analyte to the internal standard (**Methyl 2-hydroxyoctadecanoate**) against the calibration curve. Linearity (R²) values for calibration curves should be >0.99.[6][7]

Visualizations

Lipidomics Experimental Workflow

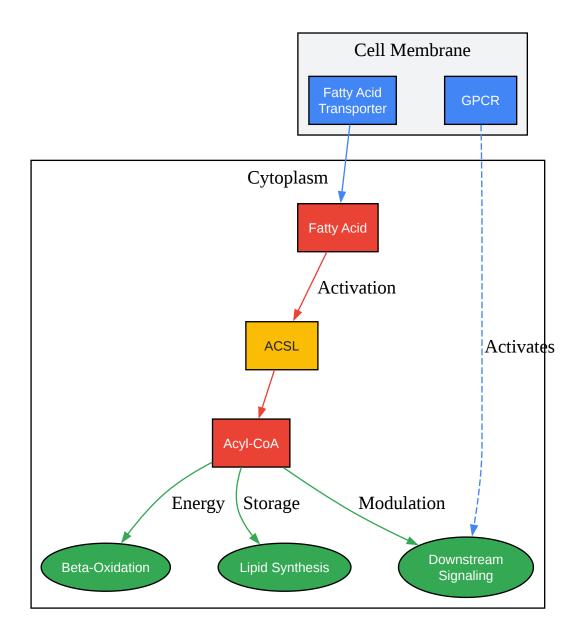


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Caption: A typical experimental workflow for lipidomics analysis.

General Fatty Acid Signaling Pathway





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Caption: A simplified overview of fatty acid uptake and signaling.

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